molecular formula C32H35N5O5 B1391067 Fmoc-Lys(Boc)-Bt CAS No. 1126433-45-1

Fmoc-Lys(Boc)-Bt

Cat. No.: B1391067
CAS No.: 1126433-45-1
M. Wt: 569.6 g/mol
InChI Key: UHKATSNDLAHCNR-MHZLTWQESA-N
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Description

Fmoc-Lys(Boc)-Bt, also known as Nα-Fmoc-Nε-Boc-L-lysine, is a derivative of lysine used extensively in solid-phase peptide synthesis (SPPS). The compound features two protective groups: the fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amino group, and the tert-butyloxycarbonyl (Boc) group, which protects the ε-amino group. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Bt typically involves the protection of lysine’s amino groups. The process begins with the protection of the ε-amino group using di-tert-butyl dicarbonate (Boc2O) to form Boc-Lys-OH. Subsequently, the α-amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine, resulting in Fmoc-Lys(Boc)-OH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling and deprotection steps efficiently. High-purity reagents and solvents are employed to ensure the quality of the final product. The use of solid-phase synthesis allows for the easy removal of by-products and excess reagents through simple filtration and washing steps .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Boc)-Bt undergoes several types of reactions, primarily focused on the removal of protective groups and peptide bond formation:

Major Products

The major products formed from these reactions are peptides with specific sequences, where the protective groups have been selectively removed to allow for the formation of peptide bonds. The final product is a linear or cyclic peptide, depending on the synthesis strategy employed .

Mechanism of Action

The mechanism of action of Fmoc-Lys(Boc)-Bt involves the selective protection and deprotection of amino groups, allowing for the stepwise synthesis of peptides. The Fmoc group is removed under basic conditions, exposing the α-amino group for coupling reactions. The Boc group is removed under acidic conditions, exposing the ε-amino group. This orthogonal protection strategy ensures that only the desired amino group is available for reaction at each step, preventing side reactions and ensuring the purity of the final peptide product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its orthogonal protection strategy, which allows for the selective deprotection of amino groups under different conditions. This feature makes it highly versatile and efficient for solid-phase peptide synthesis, enabling the synthesis of complex peptides with high purity and yield .

Properties

IUPAC Name

tert-butyl N-[(5S)-6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5/c1-32(2,3)42-30(39)33-19-11-10-17-27(29(38)37-28-18-9-8-16-26(28)35-36-37)34-31(40)41-20-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h4-9,12-16,18,25,27H,10-11,17,19-20H2,1-3H3,(H,33,39)(H,34,40)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKATSNDLAHCNR-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671256
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126433-45-1
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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